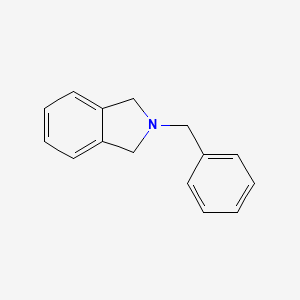

2-Benzyl-2,3-dihydro-1H-isoindole

描述

Structure

3D Structure

属性

IUPAC Name |

2-benzyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTWRFGVFTTZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956627 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35180-14-4 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyl 2,3 Dihydro 1h Isoindole and Its Derivatives

Conventional Synthetic Routes to 2,3-dihydro-1H-isoindoles

Reaction of α,α′-dibromo-o-xylene with Primary Amines

Scheme 1: General synthesis of N-substituted isoindolines from α,α′-dibromo-o-xylene.

The efficiency of the synthesis of N-substituted isoindolines from α,α′-dibromo-o-xylene is highly dependent on the reaction conditions, particularly the choice of solvent and base. Research has shown that using 1,4-dioxane (B91453) as the solvent and sodium hydroxide (B78521) (NaOH) as the base provides an efficient medium for this transformation, leading to excellent yields at room temperature. unipi.it The use of a base is crucial for deprotonating the primary amine, increasing its nucleophilicity, and neutralizing the HBr byproduct, which drives the reaction to completion. mdpi.com An appropriate solvent must be capable of dissolving both the organic starting material and accommodating the basic conditions to maintain a homogeneous reaction medium. researchgate.net In some procedures, potassium carbonate (K₂CO₃) has also been effectively used as the base, often in combination with solvents like ethanol (B145695) and requiring reflux conditions. mdpi.com

Table 1: Effect of Reaction Conditions on the Synthesis of N-Substituted Isoindolines

| Amine | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine (B48309) | NaOH | 1,4-Dioxane | Room Temp | 94 | unipi.it |

| Aniline | NaOH | 1,4-Dioxane | Room Temp | 90 | unipi.it |

| n-Butylamine | NaOH | 1,4-Dioxane | Room Temp | 95 | unipi.it |

This table is representative of typical conditions and yields reported in the literature.

In the synthesis of isoindolines via the reaction with α,α′-dibromo-o-xylene, primary alkyl amines (such as benzylamine) are generally more reactive than primary aromatic amines (such as aniline). researchgate.net This difference in reactivity is attributed to the electronic properties of the amines. Aliphatic amines are stronger nucleophiles because the lone pair of electrons on the nitrogen atom is localized and readily available for donation. fiveable.me In contrast, the lone pair on the nitrogen atom of aromatic amines is delocalized into the aromatic ring through resonance, which decreases its electron density and, consequently, its nucleophilicity. libretexts.org This makes aromatic amines less reactive towards the electrophilic benzylic carbons of α,α′-dibromo-o-xylene.

The presence of electron-withdrawing groups (EWGs) on the primary amine significantly reduces its nucleophilicity and, therefore, its reactivity in the S_N2 reaction. fiveable.me EWGs, such as nitro or carbonyl groups, pull electron density away from the nitrogen atom, making its lone pair less available to attack an electrophile. fiveable.memasterorganicchemistry.com This effect decreases the rate of the cyclization reaction with α,α′-dibromo-o-xylene. Conversely, electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen, enhancing its nucleophilicity and reaction rate. fiveable.me

When considering substituents on the α,α′-dibromo-o-xylene ring, the effect is less direct. The reaction occurs at the benzylic carbons, which are not part of the aromatic system. However, EWGs on the benzene (B151609) ring can slightly favor the S_N2 reaction by stabilizing the transition state. wikipedia.org

Steric hindrance plays a critical role in the S_N2 reaction between primary amines and α,α′-dibromo-o-xylene. The rate of reaction is sensitive to the bulkiness of the groups surrounding the reacting centers. libretexts.org

On the Amine: As the steric bulk of the alkyl group on the primary amine increases (e.g., from methyl to tert-butyl), the nitrogen's lone pair becomes less accessible. This steric hindrance impedes the amine's ability to approach the electrophilic carbon atom of the dibromoxylene, leading to a significant decrease in the reaction rate. fiveable.meresearchgate.net

On the Substrate: Similarly, substitution on the aromatic ring of α,α′-dibromo-o-xylene, particularly at positions adjacent to the bromomethyl groups, can hinder the approach of the nucleophile.

Therefore, less sterically hindered primary amines and unsubstituted α,α′-dibromo-o-xylene will generally react faster and give higher yields. masterorganicchemistry.comresearchgate.net

Borane-THF Reduction of Phthalimide (B116566)

Another widely used and efficient method for preparing 2,3-dihydro-1H-isoindoles is the reduction of N-substituted phthalimides. ucl.ac.uk For the synthesis of 2-benzyl-2,3-dihydro-1H-isoindole, the precursor N-benzylphthalimide is reduced. Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective reagent for this transformation, as it selectively reduces the two amide carbonyl groups of the phthalimide without affecting the aromatic ring. acsgcipr.orgorganic-chemistry.org

The mechanism involves the coordination of the Lewis acidic borane (B79455) to the carbonyl oxygen atoms, followed by the transfer of hydride ions to the carbonyl carbons. acsgcipr.org This process is repeated until both C=O bonds are fully reduced to CH₂ groups. The reaction is typically carried out in an anhydrous solvent like THF and may require heating under reflux to ensure complete reduction. rsc.org The initial product is an amine-borane complex, which is then hydrolyzed during workup to yield the final isoindoline (B1297411). acsgcipr.org

Table 2: Reduction of N-Substituted Phthalimides with Borane Reagents

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-4-bromophthalimide | BH₃·THF | Reflux, 12h | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | 75 | rsc.org |

| N-Benzyl-4,5-dibromophthalimide | NaBH₄ / BF₃·Et₂O | - | 2-Benzyl-5,6-dibromo-2,3-dihydro-1H-isoindole | 68 | ucl.ac.uk |

This table showcases the utility of borane reagents in synthesizing various substituted isoindolines from their corresponding phthalimides.

Reductive Amination of Phthalaldehyde by Tetracarbonylhydridoferrate

A direct and efficient one-pot synthesis of 2-substituted isoindolines can be achieved through the reductive amination of phthalaldehyde. This method utilizes tetracarbonylhydridoferrate, [HFe(CO)₄]⁻, as the reducing agent. The reaction proceeds under mild conditions, typically at room temperature, where phthalaldehyde reacts with a primary amine in the presence of the iron complex. researchgate.net

Research has shown that the nature of the amine dictates the final product. While aromatic amines tend to yield the fully aromatic isoindoles, aliphatic amines, such as benzylamine, selectively produce the desired 2,3-dihydro-1H-isoindoles (isoindolines) in good to excellent yields. researchgate.net This selectivity makes the reductive amination with tetracarbonylhydridoferrate a valuable method for accessing N-alkylated and N-benzylated isoindolines directly from simple precursors. researchgate.netresearchgate.net The process is considered a convenient route compared to other multi-step approaches. researchgate.net

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Ref |

| Phthalaldehyde | Benzylamine | [HFe(CO)₄]⁻ | This compound | Good-Excellent | researchgate.net |

| Phthalaldehyde | Aromatic Amines | [HFe(CO)₄]⁻ | 2-Arylisoindoles | Good-Excellent | researchgate.net |

Multistep Metalation-Alkylation of Formamidine (B1211174)

The functionalization of the isoindoline ring at the C1 and C3 positions can be accomplished through a multistep sequence involving metalation and alkylation of a formamidine-protected isoindoline. researchgate.netcsic.es This strategy often employs a chiral auxiliary to direct the stereochemical outcome of the alkylation, making it a powerful tool for asymmetric synthesis. researchgate.netuct.ac.za

The process begins with the protection of the isoindoline nitrogen as a formamidine. Subsequent treatment with a strong base, such as sec-butyllithium, generates a carbanion at the adjacent carbon. csic.es This lithiated intermediate can then react with an electrophile, such as an alkyl halide. csic.esuct.ac.za The use of chiral formamidine auxiliaries allows for diastereoselective alkylation, leading to C2-symmetric dialkylated isoindolines with high enantiomeric excess after removal of the auxiliary. researchgate.netpsu.edu This methodology has been instrumental in synthesizing chiral isoindoline derivatives for various applications, including their use as C2-symmetric chiral auxiliaries themselves. psu.edu

| Precursor | Key Steps | Product Type | Ref |

| Isoindoline | 1. Formation of chiral formamidine; 2. Metalation (e.g., sBuLi); 3. Alkylation | (S,S)-1,3-Dialkylisoindolines | researchgate.net |

| Formamidine-protected isoindoline | 1. Metalation (e.g., sec-butyllithium); 2. Reaction with electrophile (e.g., ethyl chloroformate) | 1-Substituted isoindoline | csic.es |

Catalytic N-Heterocyclization using Cp*Ir Complex

A modern and environmentally benign approach to synthesizing N-benzylisoindoline involves the catalytic N-heterocyclization of primary amines with diols, utilizing a pentamethylcyclopentadienyl iridium (Cp*Ir) complex. This method forms the heterocyclic ring by creating two new carbon-nitrogen bonds with the concomitant formation of water as the only byproduct.

In a typical reaction, benzylamine is reacted with 1,2-benzenedimethanol (B1213519) in the presence of a catalytic amount of an iridium complex like [Cp*IrCl₂]₂. The reaction is generally carried out in a solvent such as toluene (B28343) at elevated temperatures. The addition of a base, like sodium bicarbonate, can significantly accelerate the reaction, leading to excellent yields of the N-benzylisoindoline product. This catalytic system is notable for its efficiency and atom economy in producing a variety of five-, six-, and seven-membered cyclic amines.

| Amine | Diol | Catalyst | Product | Yield | Ref |

| Benzylamine | 1,2-Benzenedimethanol | [Cp*IrCl₂]₂ | This compound | Good |

Co-cyclization of Nitrogen-Containing Acetylenes with NiCl₂(PPh₃)₂

Nickel-catalyzed [2+2+2] cycloaddition reactions provide a powerful method for constructing the isoindoline core from acyclic precursors. Specifically, the co-cyclization of diynes with nitrogen-containing components like nitriles or isocyanates, catalyzed by nickel complexes such as NiCl₂(PPh₃)₂, can assemble the bicyclic structure in a single step. rsc.org

This methodology has been applied to the asymmetric synthesis of isoindoline derivatives. acs.org For instance, the cocyclization of a triyne in the presence of a nickel(0) catalyst and a chiral phosphine (B1218219) ligand can produce chiral isoindolines with modest enantioselectivity. rsc.orgtandfonline.com The versatility of this approach allows for the construction of highly substituted isoindoline and isoquinoline (B145761) core structures, demonstrating the power of nickel catalysis in heterocyclic synthesis. rsc.org

| Reactants | Catalyst System | Product | Ref |

| Diynes and Isocyanates | Nickel(0) | Isoindoline derivatives | rsc.org |

| Triynes and Acetylene | Ni(0) with chiral ligand | Chiral isoindolines | rsc.orgacs.org |

| Diynes and Cyanamides | Nickel(0) | Isoindoline derivatives | tandfonline.com |

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and β-carboline alkaloids, involving the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. name-reaction.comwikipedia.org While the traditional reaction leads to six-membered rings, variations of this methodology can be adapted for the synthesis of the five-membered isoindoline system.

This modified approach typically involves the intramolecular cyclization of an N-acyliminium ion. nih.gov For the synthesis of an isoindoline, a suitably substituted benzylamine derivative acts as the precursor. The reaction proceeds through the formation of an iminium ion, which then undergoes an electrophilic attack on the aromatic ring to close the five-membered ring. wikipedia.org The versatility of the Pictet-Spengler reaction and its variants allows for the construction of a wide array of heterocyclic scaffolds from readily available starting materials. nih.govresearchgate.net

| Reaction Type | Key Intermediate | General Product | Ref |

| Classic Pictet-Spengler | Iminium ion from β-arylethylamine | Tetrahydroisoquinoline | name-reaction.comwikipedia.org |

| Modified Pictet-Spengler | N-Acyliminium ion | Isoindoline derivatives | nih.gov |

Nickel-Catalyzed Cycloaddition

Nickel-catalyzed cycloaddition reactions represent a versatile and powerful strategy for the synthesis of the isoindoline skeleton. unipi.it These reactions, particularly [2+2+2] cycloadditions, enable the construction of the bicyclic ring system from simple, unsaturated precursors like diynes and nitriles. researchgate.net

The process involves the oxidative cyclization of the unsaturated components on a nickel(0) center to form a nickelacycle intermediate, which then undergoes reductive elimination to yield the final isoindoline product. This methodology has been successfully employed in the asymmetric synthesis of isoindoline derivatives by using chiral ligands that induce enantioselectivity in the cyclization process. acs.org The scope of this reaction is broad, allowing for the synthesis of various substituted isoindolines and related heterocycles under relatively mild conditions. rsc.orgresearchgate.net

Detosylation of N-tosylindoline

A common strategy for the synthesis of N-substituted isoindolines involves the use of a protecting group on the nitrogen atom, which is later removed and replaced with the desired substituent. The tosyl (p-toluenesulfonyl) group is a frequently used protecting group in this context.

The synthesis begins with the formation of N-tosylisoindoline. This can be achieved through various methods, including the [2+2+2] cycloaddition of N-tosyl-dipropargylamine with an alkyne, catalyzed by a transition metal complex such as rhodium or ruthenium. unipi.it Once the N-tosylated core is formed, the tosyl group must be removed. This detosylation step is typically accomplished under strongly basic conditions, for example, by using sodium hydroxide or sodium methoxide. Following the removal of the tosyl group to yield the free isoindoline, the final step is N-alkylation with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base to afford the target molecule, this compound.

| Step | Description | Key Reagents | Intermediate/Product | Ref |

| 1. Cyclization | Rh-catalyzed [2+2+2] cycloaddition | N-tosyl-dipropargylamine, alkyne, [RhCl(cod)]₂ | N-Tosylisoindoline derivative | unipi.it |

| 2. Detosylation | Removal of the tosyl protecting group | Strong base (e.g., NaOH, NaOMe) | Isoindoline | |

| 3. Benzylation | N-alkylation of the secondary amine | Benzyl bromide, base | This compound |

Phase Transfer Catalysis in 2,3-dihydro-1H-isoindole Synthesis

Phase Transfer Catalysis (PTC) is a powerful tool for synthesizing heterocyclic compounds by facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. nih.govscirp.org

In the context of isoindole synthesis, PTC has been effectively used to prepare derivatives like 3-methyleneisoindoline-1-ones and 3,3-disubstituted isoindolinones. nih.govscirp.org The methodology often involves the intramolecular cyclization of substrates containing both a nucleophile and an electrophilic group. scirp.org For instance, the synthesis of 3-methyleneisoindoline-1-one derivatives has been achieved through the intramolecular hydroamination of N-containing substrates under PTC conditions. scirp.org

Chiral phase transfer catalysts, often derived from cinchona alkaloids, have been employed in the asymmetric synthesis of isoindolinones, enabling the construction of valuable chiral derivatives in high yields. nih.govmdpi.combeilstein-journals.org These catalysts create a chiral environment that influences the stereochemical outcome of the reaction. Although these examples focus on isoindolinones (which contain a carbonyl group), the fundamental principle of using PTC to facilitate the ring-closing reaction is applicable to the synthesis of the core 2,3-dihydro-1H-isoindole structure. The use of inexpensive and environmentally friendly catalysts makes PTC an attractive method for large-scale production. scirp.org

Advanced and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and atom-economical methods. These "green" approaches, including microwave-assisted synthesis and one-pot strategies, are increasingly being applied to the production of heterocyclic compounds like 2,3-dihydro-1H-isoindole.

Microwave-Assisted Synthesis of 2,3-dihydro-1H-isoindole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable green chemistry technique that can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. acs.orgtandfonline.com This technology has been successfully applied to the one-pot synthesis of N-substituted 2,3-dihydro-1H-isoindoles. acs.orgnih.gov

A notable method involves the cyclocondensation of primary amines with α,α'-dihalo-o-xylenes in an alkaline aqueous medium under microwave irradiation. acs.orgnih.gov This approach provides a simple, rapid, and efficient route to a variety of N-substituted isoindolines, including this compound. The use of water as a reaction medium further enhances the green credentials of this process. acs.org

The reaction of benzylamine with α,α'-dibromo-o-xylene, for example, proceeds smoothly under microwave heating to furnish the target compound in excellent yield. The efficiency of this method is highlighted by the significant reduction in reaction time from several hours under conventional heating to just a few minutes with microwave irradiation. tandfonline.com

Table 1: Microwave-Assisted Synthesis of N-Substituted 2,3-dihydro-1H-isoindoles

| Primary Amine | Dihalide | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | α,α'-Dibromo-o-xylene | MW, H₂O, K₂CO₃ | 96% | acs.org |

| Benzylamine | α,α'-Dibromo-o-xylene | MW, H₂O, K₂CO₃ | 95% | acs.org |

| 4-Methoxybenzylamine | α,α'-Dibromo-o-xylene | MW, H₂O, K₂CO₃ | 94% | acs.org |

| Cyclohexylamine | α,α'-Dibromo-o-xylene | MW, H₂O, K₂CO₃ | 92% | acs.org |

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several such strategies have been developed for isoindole derivatives.

An efficient one-pot method has been developed for the synthesis of 2,3-disubstituted 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones. semanticscholar.orgresearchgate.netcrossref.org This procedure begins with the reaction of a secondary benzothioamide with two equivalents of butyllithium (B86547) in tetrahydrofuran (B95107) (THF). This step generates a key 2,N-dilithiobenzothioamide intermediate. semanticscholar.orgresearchgate.net

This highly reactive intermediate is then treated with a carboxylic ester. The subsequent reaction cascade, involving acylation and intramolecular cyclization upon aqueous workup, yields the desired 3-hydroxy-2,3-dihydro-1H-isoindole-1-thione derivative. semanticscholar.orgresearchgate.net This method is versatile, accommodating a range of aromatic and aliphatic esters, although yields can be lower with aliphatic esters.

Table 2: One-Pot Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives

| Secondary Benzothioamide | Carboxylic Ester | Product | Yield | Reference |

|---|---|---|---|---|

| N-Methylbenzothioamide | Ethyl benzoate | 3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione | 72% | semanticscholar.orgresearchgate.net |

| N-Ethylbenzothioamide | Methyl 4-chlorobenzoate | 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-2,3-dihydro-1H-isoindole-1-thione | 70% | semanticscholar.orgresearchgate.net |

| N-Benzylbenzothioamide | Ethyl benzoate | 2-Benzyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindole-1-thione | 68% | semanticscholar.orgresearchgate.net |

A facile procedure for synthesizing 2,3-dihydro-1H-isoindole-1-thiones utilizes a bromine-lithium exchange reaction. researchgate.netresearchmap.jp The synthesis starts from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes. researchgate.net

Treatment of the starting material with butyllithium (BuLi) in THF at low temperatures (e.g., -78 °C) initiates a bromine-lithium exchange. The resulting ortho-lithiated species undergoes a spontaneous intramolecular cyclization, where the nucleophilic carbanion attacks the electrophilic carbon of the isothiocyanate group. researchgate.net Subsequent aqueous workup affords the 2,3-dihydro-1H-isoindole-1-thione product. This method is noted for its simplicity and efficiency in forming the isoindole ring system. researchgate.netacs.org

Synthesis of Specific this compound Derivatives

Synthesis of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol and Diastereoisomers

The single enantiomer (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol has been successfully synthesized and isolated from its corresponding diastereoisomer. researchgate.net The molecular and crystal structures of this novel compound were thoroughly analyzed to determine its relative and absolute configurations using a combination of X-ray crystallography, X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.nettudublin.ie

Synthesis of 2-Benzyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile

A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, including the 2-benzyl derivative, has been developed using sulfamic acid as a catalyst. semanticscholar.org This one-pot, three-component reaction involves the condensation of 2-carboxybenzaldehyde (B143210), a primary amine (such as benzylamine), and trimethylsilyl (B98337) cyanide (TMSCN). semanticscholar.orgresearchgate.net The reaction proceeds smoothly in ethanol under reflux conditions. semanticscholar.org

In a typical procedure, a mixture of 2-carboxybenzaldehyde (3 mmol), benzylamine (3.6 mmol), TMSCN (4.5 mmol), and sulfamic acid (10 mol%) in ethanol (2 mL) is heated to reflux. semanticscholar.org This method has been shown to be effective for a variety of benzylamines, including those with either electron-donating or electron-withdrawing groups on the benzene ring, as well as for phenethylamines and alkylamines, affording the corresponding N-substituted 3-oxoisoindoline-1-carbonitriles in good to excellent yields (68-90%). semanticscholar.org

The resulting 2-Benzyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile is obtained as a white solid with a melting point of 93.6–94.5 °C. semanticscholar.org

Table 1: Synthesis of 2-Benzyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile and its Analogues

| Compound Name | Amine Used | Yield |

| 2-Benzyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | Benzylamine | 90% |

| 2-(4-Methylbenzyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | 4-Methylbenzylamine | 85% |

| 2-(4-Methoxybenzyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | 4-Methoxybenzylamine | 88% |

| 2-(4-Chlorobenzyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | 4-Chlorobenzylamine | 82% |

| 2-(4-Bromobenzyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | 4-Bromobenzylamine | 80% |

| 2-Phenethyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | Phenethylamine | 75% |

| 2-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | 2-(3,4-Dimethoxyphenyl)ethylamine | 78% |

| 2-n-Propyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | n-Propylamine | 72% |

| 2-n-Butyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | n-Butylamine | 68% |

| 2-Cyclopropyl-2,3-dihydro-3-oxo-1H-isoindole-1-carbonitrile | Cyclopropylamine | 70% |

Data sourced from a study by an unspecified author. semanticscholar.org

Synthesis of 5-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione and Analogues

The synthesis of isoindole-1,3-dione analogues has been a subject of interest due to their potential biological activities. researchgate.net While the direct synthesis of 5-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione is not explicitly detailed in the provided information, the synthesis of related structures, such as those with different substitution patterns, has been described. For instance, new polysubstituted isoindole-1,3-diones have been prepared from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione. researchgate.net Additionally, various N-substituted isoindole-1,3-diones have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govbohrium.com These synthetic strategies often involve the reaction of a phthalic anhydride (B1165640) derivative with a primary amine. bohrium.com

Synthesis of 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a versatile method for constructing five-membered heterocyclic rings. nih.govsctunisie.org This strategy has been employed for the synthesis of novel isoxazole (B147169) and 1,2,3-triazole isoindole derivatives using silver and copper catalysts. nih.govnih.gov The reaction involves a propargyl-substituted dihydroisoindolin-1-one as the dipolarophile. nih.govmdpi.com

The use of catalysts like silver carbonate (Ag₂CO₃) and copper(I) iodide (CuI) has been shown to significantly improve the yields of these cycloaddition reactions compared to uncatalyzed conditions, without altering the regioselectivity. nih.govnih.gov The reactions proceed in a regioselective manner to afford specific racemic adducts. nih.govnih.gov

The CuI- or Ag₂CO₃-catalyzed [3+2] cycloaddition of a propargyl-substituted dihydroisoindolin-1-one with various arylnitrile oxides (Ar = Ph, p-MeC₆H₄, p-MeOC₆H₄, p-ClC₆H₄) produces novel 3,5-disubstituted isoxazoles in good yields. nih.govnih.govresearchgate.net Specifically, ethyl 2-benzyl-3-oxo-1-((3-arylisoxazol-5-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylates are formed. nih.govnih.gov The use of 10 mol% of CuI as a catalyst can shorten the reaction times to 6–8 hours and provide superior yields (63%–89%) compared to the Ag₂CO₃-catalyzed synthesis. nih.govmdpi.com The regiochemistry of the resulting cycloadducts has been confirmed by X-ray diffraction studies. nih.gov

Similarly, the reaction of the same propargyl-substituted dihydroisoindolin-1-one with aryl azides (Ar = Ph, p-MeC₆H₄, p-OMeC₆H₄, p-ClC₆H₄) in the presence of a CuI catalyst leads to the formation of a series of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov These products are identified as ethyl 2-benzyl-3-oxo-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylates. nih.govnih.gov The CuI-catalyzed reaction significantly improves the yields compared to the uncatalyzed version while maintaining the regioselectivity. nih.govnih.gov For example, the reaction with phenyl azide (B81097) using a CuI catalyst resulted in an 89% yield of the corresponding triazole derivative. nih.gov

Table 2: Catalytic Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives

| Dipole | Catalyst | Product | Yield |

| Phenylnitrile oxide | Ag₂CO₃ | Ethyl 2-benzyl-3-oxo-1-((3-phenylisoxazol-5-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 65% |

| p-Tolylnitrile oxide | Ag₂CO₃ | Ethyl 2-benzyl-3-oxo-1-((3-(p-tolyl)isoxazol-5-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 68% |

| p-Methoxyphenylnitrile oxide | Ag₂CO₃ | Ethyl 2-benzyl-3-oxo-1-((3-(p-methoxyphenyl)isoxazol-5-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 72% |

| p-Chlorophenylnitrile oxide | Ag₂CO₃ | Ethyl 2-benzyl-3-oxo-1-((3-(p-chlorophenyl)isoxazol-5-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 63% |

| Phenyl azide | CuI | Ethyl 2-benzyl-3-oxo-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 89% |

| p-Tolyl azide | CuI | Ethyl 2-benzyl-3-oxo-1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 85% |

| p-Methoxyphenyl azide | CuI | Ethyl 2-benzyl-3-oxo-1-((1-(p-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 82% |

| p-Chlorophenyl azide | CuI | Ethyl 2-benzyl-3-oxo-1-((1-(p-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydro-1H-isoindole-1-carboxylate | 78% |

Data adapted from Rammah et al. (2016). mdpi.com

Reactivity and Reaction Mechanisms

Intramolecular Cyclization Reactions

The 2-benzylisoindoline framework is a key precursor for the synthesis of fused heterocyclic systems, particularly through intramolecular cyclization. A significant application is in the preparation of isoindolo[2,1-a]quinazoline and isoindolo[2,1-a]isoquinoline derivatives.

One notable method is the Pictet-Spengler type reaction. This acid-catalyzed cyclization proceeds through an N-formyliminium ion intermediate, generated from the reaction of a substituted benzylamine (B48309) with a carbonyl compound and acetic-formic anhydride (B1165640). clockss.org This approach provides a convenient route to 1-aryl-substituted isoindolines. clockss.org The reaction's success is highly dependent on the acidity of the medium. clockss.org

Another powerful strategy involves the FeCl₃-promoted oxidative radical cascade cyclization. This transformation uses an active methine substrate bearing both an allyl group and a phenyl group as radical acceptors. The reaction is initiated by an intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group, ultimately forming 1H-benzo[f]isoindole derivatives. mdpi.com The use of iron(III) chloride is crucial for the second radical cyclization step. mdpi.com

Furthermore, palladium-catalyzed intramolecular cyclization of substrates like 2-[Z-(2-trimethylsilylethynyl)phenyl]-1H-benzimidazole is employed to create substituted benzimidazo[2,1-a]isoquinolines. clockss.org Similarly, three-component reactions can achieve the concurrent construction of fused five- and six-membered N-heterocyclic rings, yielding isoindolo[2,1-a]quinazoline-5,11-diones. rsc.org

Table 1: Examples of Intramolecular Cyclization Reactions

| Starting Material Type | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 2,3-Dimethoxybenzylamine and carbonyl compounds | Pictet-Spengler type cyclization | Acetic-formic anhydride, TFA | 1-Aryl-2,3-dihydro-1H-isoindoles | clockss.org |

| Active methine with allyl and phenyl groups | Oxidative radical cascade cyclization | FeCl₃ | 1H-Benzo[f]isoindole derivatives | mdpi.com |

| 2-Formylbenzoic acid, primary amines, dimethyl phosphite | 'One-pot' three-component reaction | Solvent and catalyst-free | Isoindolin-1-one-3-phosphonates | researchgate.net |

| 2-Aryl-N-acryloyl indoles, aryldiazonium tetrafluoroborates | Three-component cascade reaction | DABCO·(SO₂)₂ | Sulfonylated indolo[2,1-a]isoquinolines | rsc.org |

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides critical insights into the feasibility and pathways of reactions involving 2-benzyl-2,3-dihydro-1H-isoindole derivatives. Computational studies and experimental observations have helped to elucidate the factors controlling these transformations.

For the FeCl₃-promoted oxidative radical cyclization–cyclization reaction, density functional theory (DFT) calculations have been used to investigate the thermodynamics. mdpi.com The calculations for the conversion of the methine substrate to the final 1H-benzo[f]isoindole product show the reaction is exothermic (ΔH = −17 kJ/mol at 298.15 K) and thermodynamically favorable (ΔG < 0 kJ/mol at 298.15 K). mdpi.com

In other systems, such as the Brønsted acid-catalyzed aza-Friedel–Crafts reaction of indolizines with 3-hydroxyisoindolinones, the regioselectivity of the transformation is under thermodynamic control. acs.org This indicates that the product distribution is governed by the relative stability of the possible isomers rather than the kinetics of their formation. acs.org

Stereoselective Synthesis and Enantiomeric Separation

The synthesis of specific enantiomers of this compound derivatives is of significant interest due to the often differing biological activities of stereoisomers. nih.gov Consequently, methods for stereoselective synthesis and enantiomeric separation are crucial.

A notable advance in stereoselective synthesis is the palladium-catalyzed enantioselective C–H activation/[4+1] annulation of diarylmethyltriflamides and activated olefins. nih.gov This method, assisted by a mono-N-protected amino acid (MPAA) as a chiral ligand, constructs chiral cis-1,3-disubstituted isoindoline (B1297411) derivatives with excellent enantioselectivity. nih.gov The use of either D- or L-phenylalanine derivatives as the chiral ligand provides access to both enantiomers of the product. nih.gov

The use of chiral auxiliaries is another effective strategy. For example, the diastereoselectivity of an intramolecular allylic amination catalyzed by a palladium/Brønsted acid can be controlled using a chiral tert-butylsulfinamide nucleophile. acs.org This approach allows for the asymmetric synthesis of chiral isoindoline-1-carboxylic acid esters, which are valuable unnatural α-amino acid scaffolds. acs.org

Once a racemic or diastereomeric mixture is formed, enantiomeric separation can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for both analytical and preparative scale separation of chiral compounds, including isoindoline derivatives. csfarmacie.czamericanpharmaceuticalreview.com

Table 3: Methods for Stereoselective Synthesis of Isoindoline Derivatives

| Method | Key Features | Product Type | Reference |

|---|---|---|---|

| Palladium-catalyzed enantioselective C–H activation/[4+1] annulation | Uses mono-N-protected amino acid as chiral ligand; provides access to both enantiomers. | Chiral cis-1,3-disubstituted isoindolines | nih.gov |

| Asymmetric intramolecular allylic amination | Uses a chiral tert-butylsulfinamide nucleophile to control stereochemistry. | Chiral isoindoline-1-carboxylic acid esters | acs.org |

Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions involving derivatives of this compound are powerful tools for constructing complex polycyclic systems. The regioselectivity of these reactions—the control over which constitutional isomer is formed—is a critical aspect that determines the final product structure.

In 1,3-dipolar cycloadditions, the regiochemistry is often predictable. For example, the reaction of ethyl 1-allyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate with aryl nitrile oxides proceeds with high regioselectivity. sctunisie.orgsctunisie.org The cycloaddition occurs specifically across the terminal double bond of the allyl group to yield 5-substituted isoxazolines, which is consistent with the established reactivity of nitrile oxides with terminal alkenes. sctunisie.orgsctunisie.org Theoretical studies using DFT calculations can be employed to understand the reasons behind the observed selectivity in cases where multiple reaction pathways are possible. researchgate.net

Diels-Alder reactions also play a significant role. Intramolecular Diels-Alder (IMDA) reactions of N-alkylated aza-Morita-Baylis-Hillman products are used to generate various substituted isoindoline derivatives. nih.govacs.org The regioselectivity in subsequent transformations of these cycloadducts is also important. For instance, octahydropyrrolo[3,4-e]indoles, formed from a Diels-Alder reaction, can serve as precursors in a regioselective intramolecular Heck arylation to produce aza-polycyclic skeletons. beilstein-journals.org

Computational Chemistry and Molecular Modeling of 2 Benzyl 2,3 Dihydro 1h Isoindole Systems

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level.

Ligand-Protein Interactions within Active Sites

Derivatives of 2-Benzyl-2,3-dihydro-1H-isoindole have been investigated as inhibitors of various enzymes, and molecular docking has been instrumental in elucidating their binding modes within the active sites of these proteins.

Cyclooxygenases (COX): Molecular docking studies of 1H-isoindole-1,3(2H)-dione derivatives have been performed to understand their interactions with COX-1 and COX-2 enzymes. For instance, in COX-2, one derivative was found to interact with Arg120 and Tyr355 through a hydrogen bond with its carbonyl group. The isoindole-1,3(2H)-dione moiety of the compound showed interactions with Leu352, Ala523, and Val523. mdpi.comresearchgate.net The binding energy of these derivatives was found to be more negative than that of the reference drug, meloxicam, suggesting a strong binding affinity. nih.gov

Matrix Metalloproteinases (MMPs): Molecular docking has been used to examine the binding of this compound derivatives with MMP-7 and MMP-13. mdpi.com In some cases, the benzyl (B1604629) moiety of these derivatives forms a π-cation interaction with the catalytic Zn2+ ion in the active site of MMP-2. researchgate.net

Cholinesterases: Derivatives of 1-H-isoindole-1,3(2H)-dione have been studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comresearchgate.net Molecular docking revealed that these compounds can interact with key residues in the active site gorge of AChE. For example, some derivatives showed interactions with the peripheral anionic site (PAS) and catalytic anionic site (CAS) of the enzyme. nih.gov

Integrase: Dihydro-1H-isoindole derivatives have been identified as potent inhibitors of HIV-1 integrase. nih.gov Molecular docking studies have shown that these compounds bind at the integrase-Mg2+-DNA interface, with the halobenzyl group stacking with a cytosine residue of the viral DNA. nih.govacs.org The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold, in particular, has been explored for its metal-binding capabilities in inhibiting influenza virus PA endonuclease, which shares functional homology with HIV integrase. nih.gov

Prediction of Binding Affinities and Inhibition Constants

Molecular docking not only predicts the binding pose but also provides a scoring function to estimate the binding affinity between the ligand and the protein. This information is crucial for ranking potential inhibitors and predicting their inhibition constants (e.g., Ki).

For instance, in the study of 1H-isoindole-1,3(2H)-dione derivatives as cholinesterase inhibitors, molecular docking showed negative binding affinities for all tested compounds with AChE, indicating favorable interactions. mdpi.com Similarly, for isoindole-1,3-dione substituted sulfonamides, docking studies were used to affirm their binding characteristics on human carbonic anhydrase (hCA) isoforms and AChE, with some derivatives showing potent inhibition with Ki values in the nanomolar range. bohrium.com In another study, the predicted inhibitory constant (Ki) for certain isoindole derivatives against HIV-1 RT was found to be in the nanomolar range. jmchemsci.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and biomolecular complexes over time. These simulations provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations have been employed to study the stability of complexes between 1-H-isoindole-1,3(2H)-dione derivatives and cholinesterases. mdpi.comresearchgate.net The results of these simulations, such as the root-mean-square deviation (RMSD) of the protein backbone, can indicate the stability of the complex over the simulation time. For instance, in one study, the average RMSD values for some derivatives complexed with AChE remained relatively stable after an initial fluctuation, suggesting the formation of a stable complex. nih.gov MD simulations have also been used to analyze the stability of dihydro-1H-isoindole derivatives in complex with the HIV-1 intasome, highlighting the importance of the viral DNA in the potency of these inhibitors. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the electronic properties, reactivity, and stability of molecules.

Electron-Density Distribution Analysis

DFT calculations have been used to analyze the electron-density distribution in isoindole derivatives. This analysis helps in understanding the molecular and electronic properties of these compounds. acs.org For example, DFT calculations at the DF-M06L/def2-TZVPP level have been used to quantify the energetic relationship between the 1H-isoindole and 2H-isoindole tautomers, providing insights into their relative stabilities. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also known as frontier molecular orbitals (FMOs), can provide information about the reactivity and charge transfer within the molecule. researchgate.net

Reactivity and Stability Predictions

DFT studies can predict the reactivity and stability of molecules. For instance, DFT calculations have been employed to investigate the mechanism of reactions involving the formation of 1H-isoindole-containing scaffolds, elucidating the steps that explain the observed trifunctionalization of a nitrile moiety. acs.org The energy gap between the HOMO and LUMO can be used to derive global reactivity parameters, providing a measure of the molecule's stability. researchgate.net In the context of drug design, DFT has been used to optimize the ground state geometries of 1H-isoindole-1,3(2H)-dione derivatives before performing molecular docking studies, ensuring that the ligand conformations used are energetically favorable. mdpi.com

Structure Activity Relationships Sar of 2 Benzyl 2,3 Dihydro 1h Isoindole Derivatives

Influence of Substituents on Biological Activity

The type and position of chemical groups attached to the core structure of 2-Benzyl-2,3-dihydro-1H-isoindole derivatives can dramatically alter their biological properties.

Effect of Alkyl Linker Length and Modifications

The chain of atoms, typically an alkyl chain, that connects different parts of the molecule plays a critical role in the molecule's activity. Studies on various classes of biologically active molecules have shown that the length of this linker is a key determinant of efficacy. nih.gov For instance, in a series of compounds designed as multi-target ligands for potential use in Alzheimer's disease, the length of the alkyl linker connecting a phthalimide (B116566) or tetrahydroisoquinoline fragment to another cyclic amine was varied. mdpi.com It was found that an optimal linker length is necessary to allow the molecule to bind effectively to its biological targets. nih.govmdpi.com Research on other molecular systems, such as bisbenzimidazoles which bind to DNA, has also demonstrated a dramatic effect of linker length on target binding. nih.gov In one study, thermal stabilization of a DNA duplex varied significantly with linker lengths ranging from 3 to 21 atoms. nih.gov These findings suggest that for this compound derivatives, the length of any alkyl linker would need to be carefully optimized to achieve the desired biological effect.

Table 1: Effect of Alkyl Linker Length on Biological Activity in Related Compound Series

| Compound Series | Linker Length (atoms) | Observed Effect on Activity | Reference |

|---|---|---|---|

| PROTACs for ER-α | 16 | Optimal for inducing protein degradation. | nih.gov |

| Bisbenzimidazoles | 3-21 | Length-dependent variation in DNA stabilization. | nih.gov |

| Hydrazone Switches | 3-11 | Conversion efficiency increases with linker length (optimum at C8 or longer). | ethz.ch |

Impact of Substituents on the Benzyl (B1604629) Ring

Substituents on the benzyl ring of this compound derivatives have a profound impact on their biological activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the molecule's interaction with its biological target. stpeters.co.intaylorandfrancis.com For example, in a series of acetylcholinesterase inhibitors, the introduction of electron-withdrawing groups like chloro and fluoro at specific positions on a phenyl ring, and an electron-donating methoxy (B1213986) group at another position, enhanced the inhibitory activity. researchgate.net Specifically, a 3-fluoro derivative showed exceptionally high potency. researchgate.net Similarly, research on other heterocyclic compounds has shown that the position of substituents is crucial; para or meta-substituents on a phenyl ring led to higher activity compared to ortho-substituents. taylorandfrancis.com These findings highlight that both the nature and the position of substituents on the benzyl ring are critical for modulating the biological activity of this compound derivatives.

Role of Halogenation (e.g., Fluorine, Chlorine, Bromine)

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the benzyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. In the context of isoindolinone derivatives, halogenation has been shown to be a key factor in their antiviral activity. jmchemsci.com For instance, in a series of compounds targeting HIV integrase, the presence of halogen substituents on the benzyl ring was hypothesized to improve binding to a hydrophobic pocket in the enzyme-DNA complex. jmchemsci.com One study on 2,3-dihydro-1H-isoindol-1-one derivatives showed that a 2-(4-fluorobenzyl) substituted compound had significant inhibitory potency. jmchemsci.com In another study of acetylcholinesterase inhibitors, a compound with a 3-fluoro substituent on the phenyl ring was found to be one of the most active in the series. researchgate.net Furthermore, research on other heterocyclic systems has demonstrated that chloro substitution can lead to promising chemotherapeutic properties. rsc.org These examples underscore the importance of halogenation in fine-tuning the biological activity of this compound derivatives.

Table 2: Influence of Halogenation on Biological Activity

| Compound Series | Halogen Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Fluorine | meta (3-position) | Enhanced acetylcholinesterase inhibitory activity. | researchgate.net |

| 2-benzyl-6,7-dihydroxy-2,3-dihydro-1H-isoindol-1-ones | Fluorine | para (4-position) | Good antiviral potency against HIV integrase. | jmchemsci.com |

| (N^N^N)platinum pyridyl complexes | Chlorine | Central pyridine (B92270) ring | Promising chemotherapeutic properties. | rsc.org |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it determines how well the molecule can fit into the binding site of its target protein. mhmedical.com For derivatives of this compound, the relative orientation of the benzyl group and the isoindole ring system can significantly influence their interaction with biological macromolecules. researchgate.net Molecular modeling studies, such as docking, are often used to predict the binding mode of these compounds. researchgate.net For example, in a study of acetylcholinesterase inhibitors, docking simulations showed that the phenyl ring of the benzyl moiety could participate in important π-π stacking interactions with amino acid residues in the enzyme's active site. researchgate.net The conformationally constrained nature of the isoindolinone ring system in some antiviral compounds has been suggested to provide a good structural starting point for inhibitor development. jmchemsci.com The specific conformation of a molecule can be the difference between a highly active compound and an inactive one, emphasizing the importance of conformational analysis in drug design. nih.gov

Biological Activities and Mechanistic Studies of 2 Benzyl 2,3 Dihydro 1h Isoindole Analogs

Anti-inflammatory Activity

Analogs of 2-benzyl-2,3-dihydro-1H-isoindole, particularly those belonging to the isoindoline-1,3-dione (phthalimide) class, have demonstrated significant anti-inflammatory properties through various mechanisms of action. rjraap.comresearchgate.netresearchgate.netresearchgate.net These compounds modulate key inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory conditions.

A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Several studies have investigated isoindoline (B1297411) derivatives as inhibitors of both COX-1 and COX-2.

Research has shown that certain isoindoline-1,3-dione derivatives can exhibit potent and, in some cases, selective inhibition of COX enzymes. ijlpr.comresearchgate.net For instance, one study reported that the compound ZJ1, an isoindoline-1,3-dione derivative, demonstrated a potent blockage and ligand efficiency towards the COX-2 enzyme, with a potency score nearing that of the selective COX-2 inhibitor, Celecoxib. ijlpr.com Another derivative, ZJ4, showed some selective ligand efficiency for COX-1. ijlpr.com Further studies on aminoacetylenic isoindoline-1,3-diones revealed that compounds ZM4 and ZM5 inhibited both COX-1 and COX-2, although with higher IC50 values compared to Diclofenac and Celecoxib. researchgate.net The conversion of a succinimide (B58015) derivative to a phthalimide (B116566) derivative was shown to increase anti-inflammatory activity, with a paw oedema reduction of 77.8%. researchgate.net

| Compound/Analog Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Isoindoline-1,3-dione derivative (ZJ1) | COX-2 | Potent blockage and ligand efficiency, near the potency of Celecoxib. | ijlpr.com |

| Isoindoline-1,3-dione derivative (ZJ4) | COX-1 | Showed selective ligand efficiency. | ijlpr.com |

| Aminoacetylenic isoindoline-1,3-diones (ZM4, ZM5) | COX-1, COX-2 | Exhibited inhibition of both enzymes. | researchgate.net |

| Phthalimide derivatives | COX-2 | Conversion from succinimide to phthalimide increased anti-inflammatory activity. | researchgate.net |

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindoles | COX-2 | Potent and selective inhibitors with IC50 values as low as 0.6 nM. | acs.org |

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a critical role in orchestrating the inflammatory response, in part by promoting the adhesion of monocytes to the vascular endothelium. Some isoindoline analogs have been specifically investigated for their ability to inhibit TNF-α production and its downstream effects.

One study detailed the synthesis and in vitro evaluation of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives for their inhibitory effect on TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov Among the synthesized compounds, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone was identified as the most potent inhibitor of TNF-α production. nih.gov Additionally, pomalidomide (B1683931), a derivative of thalidomide (B1683933) containing the isoindoline-1,3-dione structure, is known to inhibit LPS-induced TNF-α production from monocytes. epo.org Deuterated analogs of apremilast, which also feature an isoindoline-1,3-dione core, have been developed as TNF-α inhibitors. epo.orgwipo.int

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common feature of inflammatory processes and contributes to tissue damage. mdpi.com Certain isoindoline derivatives have shown the ability to mitigate this by suppressing ROS production.

A study on new synthetic isoindoline-dione derivatives demonstrated their neuroprotective effects by reducing intracellular ROS in a neuronal-like cell line under oxidative stress. tandfonline.com Another investigation found that a novel phthalimide analog could ameliorate liver injury in mice by reducing ROS formation, as evidenced by decreased malondialdehyde and nitric oxide levels and increased activity of antioxidant enzymes. nih.gov This suggests that the anti-inflammatory properties of these analogs are, at least in part, mediated by their antioxidant capacity. Some studies have also shown that certain compounds can suppress ROS production in macrophage cell lines stimulated with LPS. umw.edu.pl

The inflammatory response involves the coordinated expression of numerous genes, including those for adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and chemokines such as monocyte chemoattractant protein-1 (MCP-1). Pomalidomide has been shown to inhibit the production of MCP-1. epo.org Research indicates that ICAM-1 can negatively regulate MCP-1 expression in macrophages. nih.gov Specifically, the silencing of ICAM-1 in a macrophage cell line led to an increase in MCP-1 production. nih.gov This regulatory pathway is influenced by miR-124. nih.gov

Furthermore, some natural compounds have been shown to suppress TNF-α-induced expression of adhesion molecules. For example, butein (B1668091) can inhibit TNF-α-induced ICAM-1 expression. nih.gov While not always directly involving this compound analogs, this research highlights the importance of modulating these specific genes in controlling inflammation. A hydrogen sulfide-releasing phthalimide hybrid has been shown to reduce levels of ICAM-1 and inflammatory factors like TNF-α and MCP-1 in models of diabetes-accelerated atherosclerosis. researchgate.net

The transcription factors nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are master regulators of inflammatory gene expression. figshare.com The inhibition of these pathways is a key strategy for controlling inflammation.

Several studies have demonstrated that isoindoline derivatives can effectively inhibit NF-κB signaling. For example, a synthetic oxazine (B8389632) derivative containing an isoindoline-1,3-dione moiety, named API, was found to abrogate the constitutive activation of NF-κB by inhibiting the phosphorylation of its inhibitory subunit, IκBα, in colorectal cancer cells. plos.org This compound also showed efficacy in an in vivo model of inflammatory bowel disease. plos.org Another study on a new phthalimide analog showed it could inhibit the expression of NF-κB-p65 in a model of liver injury. nih.gov Furthermore, research on N-substituted pyrido-1,4-oxazin-3-ones, which can be synthesized from isoindoline-1,3-dione derivatives, has shown they can interfere with the DNA binding ability of NF-κB. frontiersin.org The AP-1 pathway can also be targeted, as demonstrated by the suppression of c-Jun N-terminal kinase (JNK) phosphorylation, an upstream activator of AP-1, by certain anti-inflammatory compounds. kcl.ac.uk

Anticancer and Antiproliferative Activities

In addition to their anti-inflammatory effects, analogs of this compound have been extensively investigated for their potential as anticancer and antiproliferative agents. researchgate.netresearchgate.net The isoindoline scaffold is a component of several compounds with documented activity against various cancer cell lines. researchgate.netresearchgate.net

Studies have evaluated the in vitro cytotoxicity of N-benzylisoindole-1,3-dione derivatives against human cancer cell lines. acs.org For example, diacetoxy and chloroacetoxy N-benzylisoindole-1,3-dione derivatives have shown cytotoxic effects against adenocarcinoma (A549-Luc) and HeLa cell lines. acs.org In one study, a 2-(4-substituted-benzyl) isoindoline-1,3-dione derivative with a specific substituent (compound 7) was found to be the most active in the series against the T47D breast cancer cell line, with an IC50 of 1 µg/mL, which was more potent than the reference drug doxorubicin. researchgate.net Another study reported that 5-benzyl juglone (B1673114) exhibited potent antiproliferative activity against HCT-15 human colorectal cancer cells with an IC50 value of 12.27 μM and also showed inhibitory activity against MCF-7 human breast cancer cells. bohrium.com

The anticancer mechanisms of these compounds are varied. Molecular docking studies have suggested that some 2-(4-substituted-benzyl) isoindoline-1,3-dione derivatives may act by inhibiting c-Src tyrosine kinase. researchgate.net Other isoindoline-bearing compounds have been designed as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with one compound displaying potent inhibitory activity with IC50 values of 62 nM and 118 nM, respectively. nih.gov The antiproliferative activity of some isoindolo[2,1-a]quinoxaline derivatives has also been reported, with IC50 values in the low micromolar range against HL60 and Jurkat cell lines. tandfonline.com

| Compound/Analog Class | Cancer Cell Line(s) | IC50 Value(s) | Putative Mechanism | Reference(s) |

| 2-(4-substituted-benzyl) isoindoline-1,3-dione (Cmpd 7) | T47D (Breast) | 1 µg/mL | c-Src tyrosine kinase inhibition | researchgate.net |

| 5-Benzyl juglone | HCT-15 (Colorectal) | 12.27 µM | Induction of apoptosis and G0/G1 cell cycle arrest | bohrium.com |

| 5-Benzyl juglone | MCF-7 (Breast) | - | - | bohrium.com |

| N-benzylisoindole-1,3-dione derivative (Cmpd 3) | A549-Luc (Adenocarcinoma) | 114.25 µM | - | acs.org |

| N-benzylisoindole-1,3-dione derivative (Cmpd 4) | A549-Luc (Adenocarcinoma) | 116.26 µM | - | acs.org |

| Indolizine derivative (6o) | - | 62 nM (EGFR), 118 nM (CDK2) | EGFR and CDK2 inhibition | nih.gov |

| Isoindolo[2,1-a]quinoxalines | HL60, Jurkat | 3 to 18 µM | - | tandfonline.com |

Effects on Cell Cycle Progression and Apoptosis Induction

Certain analogs of this compound have been investigated for their potential to influence cell cycle progression and induce programmed cell death, or apoptosis. For instance, a study on 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a related naphthalimide derivative, revealed its significant cytotoxic effects on various human tumor cell lines. nih.gov Flow cytometry analysis of MOLT-4 cells treated with this compound showed an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov Concurrently, there was an accumulation of cells in the S and G2/M phases, suggesting a delay in the mitotic cycle and the induction of mitotic arrest. nih.gov The apoptotic effects were further confirmed by annexin (B1180172) V staining and were found to be mediated through the activation of caspases 3 and 6. nih.gov Microscopic examination of treated cells also revealed morphological changes consistent with apoptosis. nih.gov These findings highlight the potential of isoindole derivatives to interfere with fundamental cellular processes, making them promising candidates for anticancer drug development.

DNA Binding and Topoisomerase Inhibition

The interaction of this compound analogs with DNA and their ability to inhibit topoisomerase enzymes are key mechanisms underlying their biological activities. Topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Some isoindole-1,3-dione derivatives have been identified as potent inhibitors of these enzymes. nih.gov For example, a novel thiazole (B1198619) derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, demonstrated strong cytotoxic effects against several human cancer cell lines, including liver and breast cancer cells. nih.gov Studies on its interaction with calf-thymus DNA (CT-DNA) indicated a strong binding affinity, likely through an intercalative mode. nih.gov Molecular docking studies further supported these findings, suggesting that the compound binds to the DNA-Topo II complex. nih.gov

Another study reported on cyclizing-berberine A35, a dual topoisomerase inhibitor with a structure that facilitates intercalation into DNA. oncotarget.com While not a direct this compound analog, its mechanism provides insight into how planar heterocyclic structures can inhibit both topoisomerase I and II. oncotarget.com The inhibition of these enzymes by such compounds can lead to DNA strand breaks, ultimately triggering cell death in rapidly dividing cancer cells. oncotarget.com

Antimicrobial and Antifungal Activities

Analogs of this compound have demonstrated significant antimicrobial and antifungal properties, making them a subject of interest in the search for new anti-infective agents. The isoindole scaffold is present in various natural products with known antimicrobial activities. researchgate.netbeilstein-journals.org Synthetic derivatives have also been extensively studied, revealing that modifications to the isoindole nucleus can lead to potent antibacterial and antifungal compounds. researchgate.netresearchgate.nettandfonline.comjptcp.com For instance, the combination of an isoindoline nucleus with a pyrazole (B372694) moiety has been shown to enhance antibacterial activity. tandfonline.com Similarly, the fusion of thiazole derivatives with isoindole-1,3-diones has yielded compounds with notable antimicrobial effects. researchgate.netresearchgate.net

The following table summarizes the antimicrobial activities of selected isoindole derivatives:

| Compound Type | Activity | Reference |

| Isoindoline-pyrazole hybrids | Increased antibacterial activity | tandfonline.com |

| Thiazolo-isoindole-1,3-diones | Antimicrobial activity | researchgate.netresearchgate.net |

| 2-benzylthio-4(5)-styrylimidazoles | Good antibacterial activity against Gram-positive bacteria | researchgate.net |

Antimycobacterial Activity (e.g., InhA Inhibition)

A significant area of research has been the evaluation of this compound analogs for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for anti-tubercular drugs is the enoyl-acyl carrier protein reductase, known as InhA. Several studies have focused on designing isoindoline-1,3-dione derivatives as potential InhA inhibitors. acs.orgsemanticscholar.orgexcli.de

In one study, a series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their antimycobacterial activity against the H37Rv strain. semanticscholar.org Compound 27 from this series showed a significant inhibitory concentration (IC50) of 18 μM and an InhA inhibitory IC50 of 8.65 μM. acs.orgsemanticscholar.org Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of InhA, providing a rationale for their inhibitory activity. acs.orgsemanticscholar.orgexcli.de The findings suggest that the isoindoline-1,3-dione scaffold is a promising starting point for the development of novel anti-tubercular agents targeting InhA. acs.orgsemanticscholar.org

Efflux Pump Inhibition (e.g., NorA protein in Staphylococcus aureus)

Efflux pumps are a major mechanism by which bacteria develop resistance to antibiotics. The NorA efflux pump in Staphylococcus aureus is a well-studied example. Inhibiting these pumps can restore the efficacy of existing antibiotics. Research has shown that certain indole-based compounds can act as potent inhibitors of the NorA efflux pump. nih.gov While not directly this compound analogs, these studies on related indole (B1671886) structures highlight a potential mechanism of action for this class of compounds. For example, 1-(1H-indol-3-yl)ethanamine derivatives have been shown to restore the antibacterial activity of ciprofloxacin (B1669076) against resistant S. aureus strains by inhibiting NorA. nih.gov Specifically, indolic aldonitrones with halogen substitutions at the 5-position of the indole ring were found to be the most effective inhibitors. nih.gov This suggests that the isoindole scaffold could also be explored for the development of efflux pump inhibitors.

Antiviral Activities

The isoindole framework is a recurring motif in compounds with a broad spectrum of antiviral properties. researchgate.netnih.gov Derivatives of isoindole have been investigated for their activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and respiratory syncytial virus (RSV). researchgate.netjmchemsci.com The versatility of the isoindole scaffold allows for structural modifications that can lead to potent and selective antiviral agents. researchgate.net

HIV-1 Reverse Transcriptase Inhibition

The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiretroviral therapy. Several studies have explored isoindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, 9b-phenyl-2,3-dihydro-thiazolo[2,3-a]-isoindol-5(9bH)-one was identified as a lead compound for selective HIV-1 RT inhibition. jmchemsci.com Further optimization of this scaffold, including substitutions on the phenyl ring, led to compounds with improved inhibitory potency. jmchemsci.com These compounds bind to an allosteric site on HIV-1 RT, distinct from the active site. jmchemsci.com

Another class of compounds, 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-ones, has been explored as inhibitors of HIV integrase, another essential viral enzyme. jmchemsci.comnih.gov These compounds act as metal-chelating inhibitors, targeting the D-D-E motif in the active site of the integrase. jmchemsci.com The conformational constraint of the isoindolinone ring system was found to be beneficial for inhibitory potency. jmchemsci.com While some isoindole derivatives have shown weak HIV-1 RT inhibitory activity, the scaffold remains a promising starting point for the design of novel anti-HIV agents. jmchemsci.com

The following table presents data on the HIV-1 RT inhibitory activity of selected isoindole analogs:

| Compound | Target | IC50/Inhibition | Reference |

| 9b-phenyl-2,3-dihydro-thiazolo[2,3-a]-isoindol-5(9bH)-one | HIV-1 RT | Lead compound | jmchemsci.com |

| 2-benzyl-6,7-dihydroxy-2,3-dihydro-1H-isoindol-1-one (16a) | HIV-1 Integrase | 12.3 ± 5.6 μM | jmchemsci.com |

| 2-(4-fluorobenzyl)-6,7-dihydroxy-2,3-dihydro-1H-isoindol-1-one (16b) | HIV-1 Integrase | 10 ± 4 μM | jmchemsci.com |

| (9bR)-8-chloro-9b-(3,5-dimethyl-phenyl)-2,3-dihydro-thiazolo[2,3-a]isoindol-5(9bH)-one (7) | HIV-1 RT | 16 nM | jmchemsci.com |

| 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylacetamide (13a) | HIV-1 RT | 25% inhibition at 20 μM | jmchemsci.com |

HIV-1 Integrase Inhibition

Analogs of this compound have emerged as a noteworthy class of inhibitors targeting the human immunodeficiency virus-1 (HIV-1) integrase (IN). researchgate.net This viral enzyme is crucial for the replication of HIV-1, making it a prime target for antiretroviral drug development. researchgate.net The inhibitory action of these isoindole derivatives primarily involves the strand transfer (ST) step of the integration process, with many showing selectivity over the 3'-processing (3'-P) reaction. jmchemsci.comresearchgate.net

The core structure of these inhibitors often includes a dihydroxyisoindol-1-one or a dihydroxyisoindole-1,3(2H)-dione moiety, which is believed to chelate the essential Mg2+ ions within the active site of the integrase enzyme. researchgate.netnih.gov A key structural feature contributing to their potency is a halogenated benzyl (B1604629) group. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of halogen substituents on this benzyl ring significantly influence the inhibitory activity. researchgate.netnih.gov

Research indicates that dihalo-substituted analogs generally exhibit higher potency compared to their monohalo-substituted counterparts. researchgate.netnih.gov However, the addition of more than two halogen atoms does not typically lead to further improvement in activity. researchgate.netnih.gov For instance, certain dihalogenated-benzyl derivatives have demonstrated potent inhibition with EC50 values in the range of 0.1 to 0.16 μM. jmchemsci.com In contrast, some monohalogenated analogs show antiviral efficacy with EC50 values around 3–4 μM. jmchemsci.com

| Compound Type | Substitution Pattern | Potency |

| Dihalo-substituted analogs | Varies | Generally higher than monohalo-substituted |

| Monohalo-substituted analogs | Varies | Generally lower than dihalo-substituted |

| Polyhalogenated analogs | Varies | Not beneficial beyond di-substitution |

Mechanism of Action in Viral Entry Stages

Preliminary mechanistic studies have suggested that some this compound analogs may exert their antiviral effects at the viral entry stage. jmchemsci.com For example, a study on 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one indicated that its antiviral role is played out during this initial phase of viral infection. jmchemsci.com This suggests a mechanism of action that is distinct from the inhibition of viral enzymes like integrase or reverse transcriptase. The isoindole framework's versatility allows for modifications that can lead to compounds targeting different stages of the viral life cycle. jmchemsci.com

Neuropharmacological Activities

The this compound core is also a key feature in compounds with significant neuropharmacological activities. jmchemsci.comresearchgate.net These activities range from cholinesterase inhibition, relevant to Alzheimer's disease, to anxiolytic, sedative, and nootropic effects.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Several series of 1-H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Studies on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have shown that these compounds can exhibit potent inhibitory activity against AChE. nih.gov Modifications to the benzyl group, such as the introduction of electron-withdrawing groups, can influence this activity. heraldopenaccess.us For instance, some derivatives have demonstrated IC50 values as low as 34 nM against AChE and 0.54 μM against BuChE. nih.gov The length of the alkyl chain connecting the isoindoline-1,3-dione moiety to other parts of the molecule has also been found to be a critical factor, with optimal lengths leading to enhanced interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

| Compound Series | Target Enzyme(s) | Key Structural Features | Potency (IC50) |

| 1-H-isoindole-1,3(2H)-dione derivatives | AChE, BuChE | Varied substitutions | As low as 34 nM (AChE), 0.54 μM (BuChE) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | AChE | Benzylpiperazine moiety | 0.91 μM for most active derivative |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE, BuChE | Variable alkyl chain length | 0.9 to 19.5 μM (AChE) |

| 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | AChE, BuChE | Hydroxyalkyl linker | 1.95 to 11.07 μM (AChE) |

Anxiolytic and Sedative Effects

The this compound framework is present in compounds that exhibit anxiolytic and sedative properties. jmchemsci.comresearchgate.net For example, pazinaclone, a compound containing an isoindole moiety, is known to produce sedative and anxiolytic effects by acting as a partial agonist at GABAA benzodiazepine (B76468) receptors. nih.gov Research has focused on developing GABA A receptor agonists that show selectivity for the α2 and/or α3 subunits over the α1 subunit to minimize sedative side effects while maintaining anxiolytic efficacy. google.com

Nootropic Effects

Derivatives of 2,3-dihydro-1H-isoindol-1-one that are structurally related to the nootropic drug piracetam (B1677957) have been synthesized and evaluated for their cognitive-enhancing effects. nih.gov In a passive avoidance test in mice, one such compound, (RS)-2, demonstrated nootropic activity at lower doses than piracetam, although with lower efficacy. nih.gov The diastereoisomers (R,R)-3 and (R,S)-3 were found to be as potent as piracetam in reversing scopolamine-induced amnesia. nih.gov These findings suggest that 2,3-dihydro-1H-isoindol-1-one derivatives represent a new class of nootropic agents. nih.gov

| Compound | Nootropic Activity | Myorelaxant Effect |

| (RS)-2 | Active at lower doses than piracetam, but lower efficacy | Not observed |

| (R,R)-3 | As potent as piracetam | Observed at 10 and 30 mg/kg |

| (R,S)-3 | As potent as piracetam, but lower efficacy than (R,R)-3 | Not observed |

Melatonin (B1676174) Binding Site (MT3) Ligand Activity

While direct evidence for this compound analogs as MT3 ligands is limited in the provided context, related isoindoline structures have been investigated for their affinity to melatonin receptors. The structural requirements for binding to MT1/MT2 and MT3 receptors differ, with the latter being less stringent regarding the presence of a methoxy (B1213986) group. mdpi.com Research on 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues has led to the development of MT2-selective antagonists. nih.gov For instance, the isoindoline analogue 'a' has shown high binding affinity and selectivity for the MT2 subtype. researchgate.net This suggests that the broader isoindole scaffold is a viable template for designing ligands that can interact with melatonin receptors, and further exploration could potentially identify analogs with significant MT3 activity.

Neurokinin-1 (hNK1) Receptor Binding

The human Neurokinin-1 (hNK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. Antagonists of this receptor have been investigated for their potential in treating a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases. While direct studies on this compound analogs are not extensively available in the public domain, the isoindole scaffold is a key structural motif in some reported NK1 receptor antagonists.